BenchChemオンラインストアへようこそ!

3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid

Lipophilicity Drug Design ADME

This 3-aryl-4,4,4-trifluorobutanoic acid features a dual-handle architecture—a carboxylic acid for amide coupling/esterification and a para-chloroaryl group for cross-coupling—enabling diverse library generation from one intermediate. The 3-(4-chlorophenyl) geometry recapitulates the baclofen GABA-B pharmacophore, while the terminal CF₃ group boosts lipophilicity (est. logP 3.0–3.5) and metabolic stability versus non-fluorinated analogs (logP ~2.92). No single substitution can replicate this triad of structural features. Available at 98% purity from multiple suppliers. Request your quote today.

Molecular Formula C10H8ClF3O2
Molecular Weight 252.62
CAS No. 1344194-83-7
Cat. No. B2460848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid
CAS1344194-83-7
Molecular FormulaC10H8ClF3O2
Molecular Weight252.62
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)C(F)(F)F)Cl
InChIInChI=1S/C10H8ClF3O2/c11-7-3-1-6(2-4-7)8(5-9(15)16)10(12,13)14/h1-4,8H,5H2,(H,15,16)
InChIKeyXDDKICGBQNLAQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid (CAS 1344194-83-7): Procurement-Grade Overview for R&D Sourcing


3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid (CAS 1344194-83-7) is a fluorinated aromatic carboxylic acid belonging to the 3-aryl-4,4,4-trifluorobutanoic acid subclass . With the molecular formula C₁₀H₈ClF₃O₂ and a molecular weight of 252.62 g/mol, this compound features a para-chlorophenyl group at the 3-position and a trifluoromethyl group at the terminal 4-position of the butanoic acid backbone [1]. The combination of a carboxylic acid functional handle, an electron-withdrawing CF₃ group, and a halogenated aromatic ring positions this compound as a versatile synthetic intermediate and a scaffold of interest in medicinal chemistry, agrochemical research, and fluorinated building-block applications . It is commercially available from multiple suppliers at purities ranging from 95% to 98% (HPLC) .

Why Generic Substitution Fails for 3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid: Key Differentiators vs. In-Class Analogs


Simple in-class substitution is not viable for 3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid because three structural features—the para-chloro substitution, the 3-aryl attachment point, and the terminal CF₃ group—collectively determine its physicochemical profile and synthetic utility in ways that no single analog replicates [1]. The non-fluorinated congener 3-(4-chlorophenyl)butanoic acid (CAS 5292-23-9) lacks the electron-withdrawing and lipophilicity-enhancing CF₃ group, resulting in a higher pKa (predicted 4.45 vs. ~3.9–4.1 for fluorinated analogs) and a lower logP (experimental 2.92) [2]. The positional isomer 2-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid (CAS 1511647-92-9) places the carboxylic acid proximal to the aryl ring, altering steric accessibility and yielding a measured logP of 3.39 . The des-chloro analog 4,4,4-trifluoro-3-phenylbutanoic acid (CAS 149680-95-5) removes the halogen handle required for cross-coupling or nucleophilic aromatic substitution, reducing molecular weight from 252.62 to 218.17 and lowering logP to 2.62 [3]. Each substitution thus compromises a quantifiable property critical to research outcomes.

3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (logP) Enhancement via Terminal CF₃ Substitution vs. Non-Fluorinated Analog

The terminal CF₃ group in 3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid substantially elevates lipophilicity compared to the non-fluorinated congener 3-(4-chlorophenyl)butanoic acid [1]. While the target compound's experimental logP has not been reported, the structurally analogous 2-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid (positional isomer) has a measured logP of 3.39 , and the des-chloro analog 4,4,4-trifluoro-3-phenylbutanoic acid has a logP of 2.62 [2]. In contrast, 3-(4-chlorophenyl)butanoic acid (no CF₃; methyl terminus) has a measured logP of 2.92 [1]. The CF₃ group therefore contributes an approximate ΔlogP of +0.5 to +0.7 units over the CH₃-terminated analog, enhancing membrane permeability potential for bioactive molecule design .

Lipophilicity Drug Design ADME

Acidity (pKa) Modulation by Electron-Withdrawing CF₃ and para-Cl Substituents

The combined electron-withdrawing effects of the 4,4,4-trifluorobutanoic acid backbone and the para-chlorophenyl substituent lower the carboxylic acid pKa of the target compound relative to non-fluorinated and des-chloro analogs . 4,4,4-Trifluoro-3-phenylbutanoic acid (no chloro substituent) has a predicted pKa of 3.98 , while 3-(4-chlorophenyl)butanoic acid (no CF₃) has a predicted pKa of 4.45 . The target compound, bearing both electron-withdrawing groups, is predicted to exhibit a pKa in the range of approximately 3.9–4.1, rendering it a moderately stronger acid than either comparator [1]. This enhanced acidity facilitates carboxylate salt formation and may improve aqueous solubility at physiological pH for downstream biological assays [2].

Acidity Reactivity Salt Formation

Positional Isomer Differentiation: 3-(4-Chlorophenyl) vs. 2-(4-Chlorophenyl) Substitution

The target compound (3-substituted) positions the carboxylic acid moiety two bonds away from the aryl ring, whereas the 2-isomer (CAS 1511647-92-9) places it directly adjacent to the aromatic ring [1]. This structural difference is reflected in the measured logP values: the 2-isomer has a logP of 3.39 , while the des-chloro 3-substituted analog has a logP of 2.62 [2]. The 3-position attachment provides greater conformational flexibility between the carboxyl group and the aryl ring, which can be advantageous in fragment-based drug discovery where linker geometry influences target binding [3]. Additionally, the 3-substituted isomer positions the carboxylic acid at a distance that mimics the GABA backbone, making it a closer structural analog of GABA-B receptor modulators such as baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) [4].

Positional Isomerism SAR Steric Effects

Para-Chloro Substituent Impact: Halogen Handle for Diversification vs. Des-Chloro Analog

The para-chlorophenyl group in 3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid provides a synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), a capability absent in the des-chloro analog 4,4,4-trifluoro-3-phenylbutanoic acid [1][2]. This single atom substitution (Cl vs. H) increases molecular weight from 218.17 to 252.62 g/mol (+34.45 Da) and elevates lipophilicity (estimated ΔlogP ≈ +0.7 based on the difference between 3-(4-chlorophenyl)butanoic acid logP 2.92 and 3-phenylbutanoic acid logP ~2.2) [3]. The chlorine atom also introduces the possibility of halogen bonding interactions with biological targets, a recognized feature in modern medicinal chemistry [4]. The target compound retains the synthetic versatility of both the carboxylic acid and the aryl chloride, making it a dual-handle intermediate distinct from simpler analogs .

Cross-Coupling Diversification Halogen Bonding

Commercial Purity Benchmarking: 97–98% (HPLC) vs. Lower-Purity Analogs

The target compound is commercially available at defined purity levels from multiple independent suppliers, enabling quality-controlled procurement. AKSci supplies 3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid at a minimum purity specification of 97% (HPLC) . Leyan (Shanghai Haohong Biomedical Technology) offers the compound at 98% purity . CymitQuimica/Biosynth lists the product at a minimum purity of 95%, though it is currently marked as discontinued . In comparison, the non-fluorinated analog 3-(4-chlorophenyl)butanoic acid is typically available at unspecified or lower purity grades, and the positional isomer 2-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid is offered at 95% purity by Fluorochem . The availability of 97–98% purity material reduces the need for in-house purification prior to use as a synthetic intermediate, directly impacting experimental reproducibility and total cost of ownership [1].

Purity Procurement Reproducibility

Carboxylesterase (CES) Inhibitor Scaffold Potential: Fluorine-Enabled Bioisosterism

Although the target compound itself has not been directly profiled in published biological assays, the 4,4,4-trifluorobutanoic acid scaffold has been validated as a core motif in selective carboxylesterase (CES) inhibitors [1]. Khudina et al. (2019) demonstrated that 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids constitute a new class of effective and selective CES inhibitors with concomitant radical-scavenging activity [1]. The trifluoromethyl group serves as a metabolically stable bioisostere for methyl groups, enhancing resistance to oxidative metabolism—a property not achievable with the non-fluorinated 3-(4-chlorophenyl)butanoic acid scaffold [2]. The target compound, as the carboxylic acid progenitor of this scaffold class, provides the core trifluorobutanoic acid pharmacophore with an aryl chloride diversification point, positioning it as a strategic starting material for CES inhibitor lead optimization programs .

Carboxylesterase Enzyme Inhibition Fluorine Chemistry

3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Fluorinated Baclofen Analog and GABA-B Receptor Ligand Design

The 3-(4-chlorophenyl) substitution pattern with a carboxylic acid terminus structurally recapitulates the core of baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), a clinically used GABA-B receptor agonist [1]. The target compound replaces the β-amino group of baclofen with a hydrogen and introduces a terminal CF₃ group—a modification predicted to increase lipophilicity (estimated logP 3.0–3.5 vs. baclofen logP ~1.3) and enhance blood-brain barrier penetration potential [2]. Medicinal chemistry groups pursuing CNS-active GABA-B modulators with improved pharmacokinetic profiles should prioritize this scaffold, as the 3-substitution geometry maintains the requisite distance between the aryl ring and the acidic moiety while the CF₃ group provides metabolic stability [3].

Synthetic Methodology: Dual-Handle Fluorinated Building Block for Parallel Library Synthesis

The compound offers two orthogonal reactive sites: a carboxylic acid (suitable for amide coupling, esterification, or reduction) and a para-chloroaryl group (suitable for Suzuki, Buchwald-Hartwig, or Ullmann coupling) [1]. This dual-handle architecture allows chemists to generate structurally diverse libraries from a single purchased intermediate, reducing procurement complexity and inventory overhead. Commercial availability at 97–98% purity ensures that the starting material does not introduce impurities that would confound library purification [2][3].

Agrochemical Intermediate: Trifluoromethyl-Containing Herbicide and Fungicide Precursor

The trifluoromethyl group is a privileged motif in modern agrochemicals, present in numerous commercial herbicides and fungicides due to its enhancement of metabolic stability and lipophilicity [1]. 3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid serves as a precursor to the unsaturated analog (E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid, which has been reported as a key intermediate for phenoxypropanamide herbicides . The combination of para-Cl and CF₃ substituents on a butanoic acid backbone aligns with the physicochemical profile sought in modern agrochemical lead optimization [2].

Carboxylesterase (CES) Inhibitor Development: Validated Scaffold for Metabolic Disease Targets

Khudina et al. (2019) established that 4,4,4-trifluorobutanoic acid derivatives constitute selective carboxylesterase inhibitors with radical-scavenging properties [1]. The target compound, bearing the identical trifluorobutanoic acid core, can be elaborated via its carboxylic acid and aryl chloride handles to generate focused libraries of amide, ester, and hydrazinylidene derivatives for CES isoform selectivity profiling . Research groups investigating CES inhibitors for metabolic disorders (obesity, diabetes) or for modulating prodrug activation should consider this compound as a starting scaffold, given the demonstrated class-level activity and the synthetic tractability of the para-chloro diversification point [2].

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.